molecular formula C13H19N3O B7500834 Azocan-1-yl-(5-methylpyrazin-2-yl)methanone

Azocan-1-yl-(5-methylpyrazin-2-yl)methanone

Cat. No. B7500834
M. Wt: 233.31 g/mol
InChI Key: FHNSTTLQGWVSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Scientific Research Applications

Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: this compound has been shown to exhibit antimicrobial activity against various bacterial strains. This compound has been used in research studies to investigate its potential as a new antimicrobial agent.
2. Anti-cancer activity: this compound has been shown to exhibit anti-cancer activity against various cancer cell lines. This compound has been used in research studies to investigate its potential as a new anti-cancer agent.
3. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity in various animal models. This compound has been used in research studies to investigate its potential as a new anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is not well understood. However, some studies suggest that this compound may exert its effects by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different research studies. Some of the effects of this compound include:
1. Inhibition of bacterial growth: this compound has been shown to inhibit the growth of various bacterial strains.
2. Inhibition of cancer cell growth: this compound has been shown to inhibit the growth of various cancer cell lines.
3. Reduction of inflammation: this compound has been shown to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Well-established synthesis method: The synthesis method of this compound is well established and widely used in scientific research.
2. Unique properties: this compound has unique properties that make it a valuable tool for investigating various biological processes.
Some of the limitations of this compound include:
1. Limited availability: this compound is not widely available, which can make it difficult to obtain for some research studies.
2. Limited research: The research on this compound is limited, which makes it difficult to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the research on Azocan-1-yl-(5-methylpyrazin-2-yl)methanone. Some of these directions include:
1. Investigating its potential as a new antimicrobial agent: this compound has shown promising results as an antimicrobial agent, and further research is needed to investigate its potential in this area.
2. Investigating its potential as a new anti-cancer agent: this compound has shown promising results as an anti-cancer agent, and further research is needed to investigate its potential in this area.
3. Investigating its potential as a new anti-inflammatory agent: this compound has shown promising results as an anti-inflammatory agent, and further research is needed to investigate its potential in this area.
Conclusion:
In conclusion, this compound is a chemical compound that has unique properties and potential applications in scientific research. This compound has been extensively studied for its potential antimicrobial, anti-cancer, and anti-inflammatory activities. The research on this compound is still limited, and further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis method of Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 5-methylpyrazine-2-carbaldehyde with 1,4-diaminobutane to form a Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired compound, this compound. The synthesis method of this compound has been well established and is widely used in scientific research.

properties

IUPAC Name

azocan-1-yl-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11-9-15-12(10-14-11)13(17)16-7-5-3-2-4-6-8-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNSTTLQGWVSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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